4-(3-nitrophenyl)-3,4,7,8-tetrahydroquinazoline-2,5(1H,6H)-dione

regioisomerism PDE4 pharmacophore design

Procure 4-(3-nitrophenyl)-3,4,7,8-tetrahydroquinazoline-2,5(1H,6H)-dione (CAS 204516-58-5) as a distinct 2,5-dione regioisomer for PDE isoform selectivity studies. Its carbonyl topology differs from the 2,4-dione nitraquazone scaffold, enabling IP-free lead optimization. Pair head-to-head in PDE1–11 panels or use as a pre-validated precursor for antiviral N-oxide chemotypes. Ideal for systematic C4-aryl SAR alongside para-nitro (CAS 385407-29-4) and unsubstituted congeners.

Molecular Formula C14H13N3O4
Molecular Weight 287.27 g/mol
Cat. No. B2510123
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-nitrophenyl)-3,4,7,8-tetrahydroquinazoline-2,5(1H,6H)-dione
Molecular FormulaC14H13N3O4
Molecular Weight287.27 g/mol
Structural Identifiers
SMILESC1CC2=C(C(NC(=O)N2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)C1
InChIInChI=1S/C14H13N3O4/c18-11-6-2-5-10-12(11)13(16-14(19)15-10)8-3-1-4-9(7-8)17(20)21/h1,3-4,7,13H,2,5-6H2,(H2,15,16,19)
InChIKeyINEKOAVRLXRVRM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility>43.1 [ug/mL] (The mean of the results at pH 7.4)

4-(3-Nitrophenyl)-3,4,7,8-tetrahydroquinazoline-2,5(1H,6H)-dione – Procurement-Relevant Identity and Scaffold Context


CAS 204516-58-5, also cataloged as 4-(3-nitrophenyl)-1,3,4,6,7,8-hexahydroquinazoline-2,5-dione, is a synthetic heterocyclic compound (C₁₄H₁₃N₃O₄, MW 287.27 g/mol) built upon the 3,4,7,8-tetrahydroquinazoline-2,5(1H,6H)-dione scaffold [1]. This core is assembled via a one-pot Biginelli-type multicomponent reaction of dimedone, urea, and a 3-nitrobenzaldehyde derivative under CaCl₂·2H₂O or aniline catalysis [2]. The compound structurally belongs to the broader quinazoline-dione family, which has yielded clinically and experimentally validated agents spanning PDE4 inhibitors (e.g., nitraquazone), DHFR inhibitors, and anticancer leads, yet the specific 2,5-dione regioisomer with a 3-nitrophenyl substituent at C4 remains a comparatively underexplored entry in this pharmacophore space [3].

Why Generic Quinazoline-Dione Substitution Fails for 4-(3-Nitrophenyl)-3,4,7,8-tetrahydroquinazoline-2,5(1H,6H)-dione


Interchange of in-class quinazoline-diones without scrutiny of the dione regioisomer and substituent topology introduces uncontrolled variables in target engagement. The 2,5-dione arrangement (carbonyls at positions 2 and 5) in this compound is topologically distinct from the 2,4-dione regioisomer found in nitraquazone and the majority of pharmacologically characterized quinazoline-diones, altering the spatial orientation of hydrogen-bonding vectors that dictate ligand–target complementarity [1]. Furthermore, the meta-nitro substitution on the C4-phenyl ring creates an electron-deficient aromatic system differing from para-nitro, unsubstituted phenyl, or halogenated analogs; this electronic modulation affects π-stacking interactions with aromatic residues in protein binding pockets, while the absence of an N-alkyl substituent at position 3 preserves a hydrogen-bond donor (NH) that is lost upon N-functionalization [2].

Quantitative Differentiation Evidence for 4-(3-Nitrophenyl)-3,4,7,8-tetrahydroquinazoline-2,5(1H,6H)-dione Versus Comparator Compounds


Dione Regioisomer Topology: 2,5-Dione Scaffold Distinguished from the 2,4-Dione Pharmacophore of Nitraquazone

The target compound possesses a 2,5-dione carbonyl arrangement (C=O at positions 2 and 5 of the quinazoline ring) in contrast to the 2,4-dione motif (C=O at positions 2 and 4) found in the established PDE4 inhibitor nitraquazone (3-ethyl-1-(3-nitrophenyl)quinazoline-2,4-dione, CAS 56739-21-0). Nitraquazone exhibits PDE4 IC₅₀ values of 10 nM (binding) and 540 nM (functional) [1]. The 2,5-dione regioisomer shifts the relative orientation of both hydrogen-bond acceptor and donor vectors, presenting a distinct pharmacophore topology that is predicted to alter selectivity profiles across PDE isoforms and other nucleotide-recognition domains [2].

regioisomerism PDE4 pharmacophore design

Nitroaryl Positional Isomerism: 3-Nitrophenyl vs. 4-Nitrophenyl Substitution Directs Electronic and Steric Properties

The meta-nitro substituent in the target compound (3-nitrophenyl at C4) is isomeric with the para-nitro analog 4-(4-nitrophenyl)-1,7,7-trimethyl-4,6,7,8-tetrahydroquinazoline-2,5(1H,3H)-dione (CAS 385407-29-4). Meta substitution withdraws electrons inductively but cannot engage in direct resonance conjugation with the benzylic C4 position, unlike para substitution which enables extended conjugation . This difference modulates the electron density at the C4 chiral center and the acidity of the adjacent N3–H proton. In scaffold-level SAR studies, tetrahydroquinazoline-2,5-dione derivatives with varying aryl substitutions at C4 showed systematic shifts in cytotoxicity (MCF-7 IC₅₀ range: moderate, with the most potent analog achieving ΔG_bind = −7.37 kcal/mol against EGFR in silico) [1].

positional isomerism electronic effects SAR

N3 Hydrogen-Bond Donor Availability: Unsubstituted NH vs. N-Alkylated Analogs Determines H-Bonding Capacity

The target compound retains an unsubstituted N3–H proton (hydrogen-bond donor count = 2, from N1–H and N3–H), whereas the closely related 1,7,7-trimethyl-4-(3-nitrophenyl)-4,6,7,8-tetrahydroquinazoline-2,5(1H,3H)-dione and nitraquazone bear N-alkyl substituents that eliminate one H-bond donor and modify solvation properties . In the tetrahydroquinazolinone atypical antipsychotic series evaluated by Carro et al. (2009), N3-substitution pattern was a key determinant of D2/5-HT2A binding affinity and Meltzer's ratio, with unsubstituted and differently N-alkylated analogs yielding divergent receptor profiles [1]. The target compound's dual N–H donor configuration is expected to enhance aqueous solubility and influence recognition by hydrogen-bond-accepting residues in target proteins.

hydrogen bonding N-alkylation drug-likeness

One-Pot Synthetic Accessibility and Purity Profile Enable Cost-Effective Procurement for SAR Libraries

The 3,4,7,8-tetrahydroquinazoline-2,5-dione scaffold, including the 3-nitrophenyl derivative, is accessible via a one-pot Biginelli-type condensation of dimedone, urea, and 3-nitrobenzaldehyde using CaCl₂·2H₂O (10 mol%, 110 °C, solvent-free) or aniline (60 mol%, EtOH, room temperature) as catalysts [1]. This protocol delivers the product in a single step without intermediate purification, in contrast to multi-step routes required for 2,4-dione analogs that necessitate separate N-alkylation steps. The resulting compound is routinely supplied at ≥95% purity (HPLC) with full characterization by FT-IR, ¹H/¹³C NMR, and mass spectrometry, providing a well-defined, reproducible starting point for downstream diversification [1].

multicomponent reaction synthetic efficiency library synthesis

Antiviral Scaffold Potential: Tetrahydroquinazoline N-Oxide Derivatives as Flavivirus Inhibitors

A structurally related series of tetrahydroquinazoline N-oxide derivatives demonstrated inhibitory activity against tick-borne encephalitis virus (TBEV), yellow fever virus (YFV), and West Nile virus (WNV) in plaque reduction assays, with selectivity indices distinguished from cytotoxicity in porcine embryo kidney and Vero cells [1]. Although this study evaluated N-oxide congeners rather than the dione form directly, it establishes the tetrahydroquinazoline scaffold as a privileged chemotype for antiviral target engagement, separate from the PDE4/CNS applications of the 2,4-dione series. The 3-nitrophenyl-2,5-dione compound is positioned as a logical precursor for accessing this antiviral chemical space through controlled N-oxidation or further functionalization.

antiviral flavivirus tick-borne encephalitis

Optimal Research and Procurement Scenarios for 4-(3-Nitrophenyl)-3,4,7,8-tetrahydroquinazoline-2,5(1H,6H)-dione


Scaffold-Hopping from 2,4-Dione PDE4 Inhibitors to a 2,5-Dione Pharmacophore for Isoform Selectivity Screening

Investigators running PDE selectivity panels who have identified nitraquazone (2,4-dione) as a lead but require intellectual property freedom-to-operate and/or improved isoform selectivity can procure this 2,5-dione regioisomer. The altered carbonyl topology and additional N3–H donor are predicted to shift the PDE isoform inhibition fingerprint. Pair head-to-head with nitraquazone in a PDE1–11 panel to quantify selectivity divergence arising from the dione regioisomer swap [1].

Electronic SAR Exploration: Meta- vs. Para-Nitroaryl Modulation of Target Binding in a Conserved Scaffold

Medicinal chemists conducting systematic SAR around the C4-aryl ring can order the 3-nitrophenyl derivative alongside the 4-nitrophenyl analog (CAS 385407-29-4) and unsubstituted 4-phenyl congener to map the influence of nitro position on target potency. The meta-nitro group's inductive-only effect (σ_m ≈ 0.71) versus the para-nitro resonance contribution (σ_p ≈ 0.78) provides a calibrated electronic perturbation with minimal steric change, informing Hansch-type QSAR models .

One-Pot Library Synthesis Building Block for Anticancer or Antiviral Lead Generation

Core facilities and CROs generating diversity-oriented synthesis libraries around the tetrahydroquinazoline-2,5-dione scaffold can use this compound as a pre-validated building block. The one-pot synthetic accessibility confirmed by Rafian-boroujeni et al. (2022) enables rapid analoging from 3-nitrobenzaldehyde variants, while the EGFR docking data (ΔG_bind = −7.37 kcal/mol for the most potent congener) provides a computational triage filter for prioritizing derivatives before synthesis [2].

Regioisomeric Probe for Tetrahydroquinazoline N-Oxide Antiviral Program Initiation

Groups targeting tick-borne or mosquito-borne flaviviruses (TBEV, YFV, WNV) can procure this compound as the N-oxidation precursor for accessing the antiviral tetrahydroquinazoline N-oxide chemotype. Controlled oxidation of the 2,5-dione scaffold yields N-oxide derivatives that have demonstrated plaque reduction activity against these BSL-3 pathogens in Vero cell models, establishing a direct synthetic path from procurement to antiviral screening [3].

Quote Request

Request a Quote for 4-(3-nitrophenyl)-3,4,7,8-tetrahydroquinazoline-2,5(1H,6H)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.